rsp-1 protein

Ras transformation oncogene selectivity focus formation assay

The compound designated by CAS 148412-92-4 is the human Ras suppressor protein 1 (RSU1), also referred to as rsp-1 protein or RSP-1. RSU1 is a 277-amino-acid, leucine-rich repeat (LRR)-containing protein that functions as a negative regulator of Ras-dependent oncogenic transformation.

Molecular Formula C6D12
Molecular Weight 0
CAS No. 148412-92-4
Cat. No. B1177127
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namersp-1 protein
CAS148412-92-4
Synonymsrsp-1 protein
Molecular FormulaC6D12
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rsp-1 Protein (RSU1, CAS 148412-92-4) Procurement Guide: Core Identity and Ras-Suppression Pedigree


The compound designated by CAS 148412-92-4 is the human Ras suppressor protein 1 (RSU1), also referred to as rsp-1 protein or RSP-1 [1]. RSU1 is a 277-amino-acid, leucine-rich repeat (LRR)-containing protein that functions as a negative regulator of Ras-dependent oncogenic transformation [2]. Originally identified in an expression cloning screen for cDNAs capable of suppressing the v-Ras-transformed phenotype in NIH 3T3 fibroblasts, RSU1 localizes to focal adhesions and integrates Ras signal transduction with integrin-mediated cell adhesion and actin cytoskeletal dynamics [3]. Its canonical transcript encodes a ~33 kDa protein (p33), while an alternatively spliced, truncated isoform (p29) is detected in high-grade gliomas and correlates with Ras activation [4].

Why Generic Ras-Suppressor Substitution Fails for rsp-1 Protein (RSU1) Studies


RSU1 is not a generic Ras inhibitor; it exhibits a modular domain architecture—seven leucine-rich repeats forming an arc-shaped solenoid—that mediates specific, high-affinity interactions with discrete protein partners [1]. Unlike classical Ras GTPase-activating proteins (e.g., NF1) or scaffold-based Ras modulators (e.g., KSR1), RSU1 selectively suppresses v-Ras transformation while sparing v-Mos and v-Src, and simultaneously enhances Erk-2 activation while inhibiting Jun kinase [2][3]. Furthermore, RSU1 binds the LIM5 domain of PINCH1 with nanomolar affinity (Kd ~15 nM) but discriminates against the paralog PINCH2 by over 100-fold (Kd ~2.0 µM) [4]. Procurement of uncharacterized or mis-annotated Ras-pathway reagents cannot recapitulate this combinatorial selectivity profile, making verified RSU1 protein essential for experiments requiring faithful reconstitution of its adhesion-coupled signaling and isoform-specific tumor-suppressive functions.

rsp-1 Protein (RSU1) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Viral Oncogene Selectivity: RSU1 Suppresses v-Ras- but Not v-Mos- or v-Src-Driven Transformation

RSU1 (rsp-1) displays transformative selectivity not shared by canonical Ras suppressors such as NF1 or KSR1. In a direct head-to-head experimental design, NIH 3T3 fibroblasts engineered to express rsp-1 under a metallothionein promoter were challenged with v-Ras, v-Mos, or v-Src. rsp-1 expression conferred resistance to v-Ras-induced focus formation, while v-Mos- and v-Src-transformed foci were indistinguishable from vector controls [1]. This contrasts with NF1 (neurofibromin), a Ras GTPase-activating protein that suppresses Ras via GTP hydrolysis but does not exhibit the same spectrum of oncogene discrimination [2].

Ras transformation oncogene selectivity focus formation assay

Paralog-Specific PINCH1 Binding with >100-Fold Discrimination Over PINCH2

RSU1 binds its obligate focal adhesion partner PINCH1 with a dissociation constant (Kd) of approximately 15 nM, as measured by isothermal titration calorimetry (ITC). In stark contrast, the paralog PINCH2—which shares high homology with PINCH1 across LIM domains 1–4 but diverges in LIM5—binds RSU1 with a Kd of approximately 2.0 µM, representing a >130-fold affinity loss [1]. This binding specificity is determined by the LIM5 domain and short C-terminal extension unique to PINCH1; the PINCH1-binding concave surface on the RSU1 LRR solenoid buries ~1100 Ų of surface area [2]. The consequence is functional exclusivity: only p33 RSU1–PINCH1 interaction supports focal adhesion integrity and downstream p38 MAP kinase signaling [3].

focal adhesion protein-protein interaction leucine-rich repeat

Signaling Bifurcation: RSU1 Enhances Erk-2 While Inhibiting Jun Kinase

In PC12 pheochromocytoma cells and NIH 3T3 fibroblasts, stable RSU1 overexpression produces a signaling bifurcation not observed with broad-spectrum Ras GAP proteins (e.g., NF1): Erk-2 kinase activation by EGF or TPA is markedly enhanced, whereas Jun kinase (JNK) becomes refractory to EGF stimulation [1]. In MCF7 breast cancer cells, this translates to increased ERK-2 activation and decreased JNK activation, accompanied by a reduction of c-myc transcription to 60% of control levels and inhibition of Rho-dependent kinase (ROK) activity [2]. This is mechanistically distinct from NF1, whose GAP activity reduces Ras-GTP and would globally attenuate both Erk and JNK pathways [3].

MAP kinase signaling Erk-2 activation Jun kinase inhibition

Isoform-Dependent PINCH1 Engagement: p33 Binds, p29 Does Not

Two major RSU1 protein isoforms exist: the full-length p33 and an alternatively spliced, truncated p29 that lacks exon 5. Co-immunoprecipitation experiments in 293T cells and glioblastoma lines demonstrate that p33 RSU1 robustly associates with PINCH1, whereas p29 RSU1 does not co-immunoprecipitate PINCH1 [1]. The p29 isoform is specifically detected in high-grade gliomas and its expression correlates with Ras activation in tumor cell lines, suggesting a loss-of-function mechanism for RSU1-mediated tumor suppression [2]. This isoform-specific binding is unique among Ras-suppressor proteins; no equivalent splice-dependent loss of key adapter binding is described for NF1 or KSR1.

alternative splicing glioma protein isoform PINCH1 complex

Anchorage-Independent Growth Suppression via p21CIP Induction in Breast Cancer Cells

Stable transfection of HA-epitope-tagged RSU1 into MCF7 breast carcinoma cells resulted in elevated p21CIP cyclin-dependent kinase inhibitor expression and a significant reduction in anchorage-independent colony formation in soft agar. The RSU1 transfectants exhibited slower anchorage-dependent growth rates and a decrease in Rho-dependent ROK activity [1]. In related PC12 models, RSU1 expression induced p21WAF/CIP and enhanced NGF-induced neuronal differentiation by approximately 3-fold as assessed by neurite outgrowth [2]. This contrasts with the mechanistic action of KSR1, a Ras-pathway scaffold that does not directly induce p21CIP but rather facilitates Raf-MEK-ERK signal transmission [3].

p21CIP anchorage-independent growth MCF7 breast cancer cell cycle

Cell-ECM Detachment Sensing via Novel RSU1-Prohibitin-2 (PHB2) Interaction

RSU1 was identified as a direct binding partner of prohibitin-2 (PHB2), a component of membrane lipid rafts. FRET analysis demonstrated that cell-ECM detachment promotes RSU1-PHB2 interaction, leading to suppression of ERK signaling [1]. The major RSU1-binding site maps to PHB2 amino acids 150–206 in the C-terminal PHB/SPFH domain, while the PHB2-binding region on RSU1 resides in its N-terminal LRR domain [2]. This mechanosensory function—linking ECM detachment to ERK downregulation—is not shared by other Ras suppressors such as NF1 or KSR1, which lack PHB2-binding activity.

cell-ECM detachment ERK signaling prohibitin-2 focal adhesion

rsp-1 Protein (RSU1) Best-Fit Application Scenarios Based on Quantitative Differentiation Evidence


Ras-Oncogene-Specific Transformation Studies Requiring v-Ras Selectivity

Investigators performing focus formation assays or soft agar transformation studies in NIH 3T3 fibroblasts should select RSU1 (rsp-1 protein) when the experimental objective requires selective suppression of v-Ras without cross-inhibition of v-Mos or v-Src [1]. The quantitative evidence that RSU1 expression abrogates v-Ras but not v-Mos/v-Src transformation provides a clean experimental window for attributing phenotypes specifically to Ras-dependent signaling, avoiding confounding effects that would arise from broad-spectrum Ras GAPs such as NF1.

PINCH1-Specific vs. PINCH2-Discriminatory Focal Adhesion Reconstitution

For structural biology, biochemistry, or cell adhesion studies requiring unambiguous discrimination between PINCH1 and PINCH2, RSU1 is the ligand of choice. ITC data demonstrate a Kd of ~15 nM for PINCH1 vs. ~2.0 µM for PINCH2—a >130-fold affinity window [1]. This makes recombinant RSU1 protein ideal for PINCH1-selective pull-downs, crystallography of the RSU1-PINCH1 complex, and cell-based reconstitution assays using the N92D RSU1 mutant that abrogates PINCH1 binding [2].

Isoform-Specific Cancer Biology: p33 vs. p29 RSU1 in Glioma and Breast Cancer Models

Researchers studying RSU1 in glioma progression or breast cancer metastasis must procure and verify full-length p33 RSU1, because the alternatively spliced p29 isoform lacks the PINCH1-binding capacity and exerts functionally distinct—or opposing—effects on cell invasion [1]. Differential expression and activity data from high-grade gliomas and MCF7/MDA-MB-231 breast cancer lines demonstrate that p33 RSU1 suppresses anchorage-independent growth and induces p21CIP, while p29 cannot engage the PINCH1-ILK adhesion complex [2].

Mechanotransduction and Anoikis Research Requiring ECM-Detachment-Sensitive ERK Regulation

For investigations into anoikis resistance, integrin-mediated mechanosensing, or ECM detachment-induced ERK suppression, RSU1 protein is uniquely suited because of its PHB2-binding function. Data show that cell-ECM detachment enhances RSU1-PHB2 interaction and downregulates ERK signaling—a sensing mechanism not provided by NF1, KSR1, or other Ras-pathway modulators [1]. RSU1 knockout cell lines fail to downregulate ERK upon detachment, making recombinant RSU1 essential for rescue experiments.

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